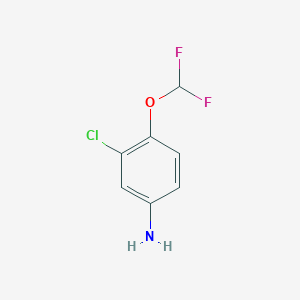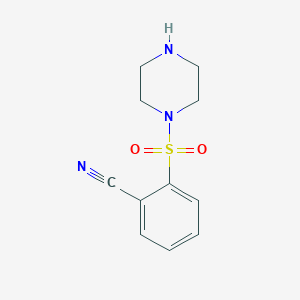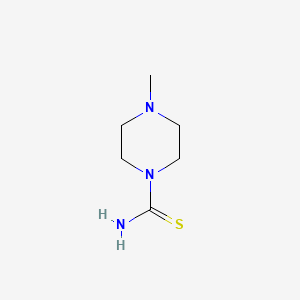![molecular formula C9H5ClN4 B1299427 4-Chlor-[1,2,4]triazolo[4,3-a]chinoxalin CAS No. 62603-54-7](/img/structure/B1299427.png)
4-Chlor-[1,2,4]triazolo[4,3-a]chinoxalin
Übersicht
Beschreibung
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines and their derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .
Synthesis Analysis
The synthesis of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another common synthetic route involves the use of 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde .Molecular Structure Analysis
The molecular structure of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is characterized by a triazoloquinoxaline core, which is a fused ring system incorporating a triazole ring and a quinoxaline ring .Chemical Reactions Analysis
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives have been found to exhibit various biological activities, which are believed to be related to their ability to interact with biological targets. For example, they have been reported to reduce immobility in Porsolt’s behavioral despair model in rats upon acute administration, suggesting potential antidepressant activity . They have also been found to exhibit cytotoxic activities against various cancer cell lines .Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „4-Chlor-[1,2,4]triazolo[4,3-a]chinoxalin“, mit Fokus auf sechs einzigartige Anwendungen:
Antivirale und antimikrobielle Wirkstoffe
Eine Reihe neuartiger Derivate von [1,2,4]triazolo[4,3-a]chinoxalin wurden als potenzielle antivirale und antimikrobielle Wirkstoffe synthetisiert. Diese Verbindungen wurden durch aromatische nucleophile Substitution hergestellt und haben sich in vorläufigen Screenings als vielversprechend erwiesen .
Antitumoraktivität
Derivate dieser Verbindung wurden für ihre DNA-Interkalationsaktivitäten als Antitumormittel konzipiert und evaluiert. Sie wurden gegen verschiedene Krebszelllinien wie HepG2, HCT-116 und MCF-7 getestet, wobei molekulare Docking-Studien durchgeführt wurden, um ihre Bindungsmodi zu untersuchen .
Duale EGFR- und Tubulin-Polymerisationsinhibitoren
Die Konjugation von [1,2,4]triazolo[4,3-a]chinoxalin mit Chalkonen hat zur Entdeckung eines neuartigen Gerüsts geführt, das sowohl die EGFR- als auch die Tubulin-Polymerisation hemmen kann, was möglicherweise bei der Krebsbehandlung nützlich ist .
VEGFR-2-Inhibitoren
Neue Derivate von Triazolochinoxalin wurden als Inhibitoren des vaskulären endothelialen Wachstumsfaktorrezeptors-2 (VEGFR-2) entwickelt und synthetisiert, der eine entscheidende Rolle bei der Angiogenese von Tumoren spielt. Die Blockierung des VEGFR-2-Signalwegs hat sich als wirksam zur Unterdrückung des Tumorwachstums erwiesen .
Pharmakologie von Chinoxalinderivaten
Chinoxalinderivate weisen vielseitige pharmakologische Eigenschaften auf. So haben beispielsweise bestimmte Verbindungen eine signifikante Aktivität gegen verschiedene Zelllinien gezeigt, was auf ihr Potenzial in medizinischen Anwendungen hindeutet .
Synthese neuartiger Derivate
Die Verbindung dient als Kernstruktur für die Synthese einer breiten Palette neuartiger Derivate mit potentiellen therapeutischen Anwendungen. Die Vielseitigkeit ihrer chemischen Struktur ermöglicht Modifikationen, die zu neuen pharmakologischen Eigenschaften führen können .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline interacts with its target, the A2B receptor, by binding to it . This binding antagonizes the receptor, which can lead to anticancer activity . The compound’s cytotoxic activity is proposed to be a result of this interaction .
Biochemical Pathways
The A2B receptor is expressed in human microvascular endothelial cells, where it may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, a major mechanism for tumor growth . Therefore, the antagonism of the A2B receptor by 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline can affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline’s action include upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, in cancer cells .
Biochemische Analyse
Biochemical Properties
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, which is crucial for angiogenesis in cancer cells . Additionally, this compound exhibits DNA intercalation properties, allowing it to bind to DNA and disrupt its function . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate pro-apoptotic genes such as BAX and p53 while downregulating anti-apoptotic genes like BCL2 . This modulation of gene expression leads to apoptosis in cancer cells, thereby inhibiting their proliferation. Furthermore, the compound’s impact on cellular metabolism includes altering metabolic flux and affecting metabolite levels .
Molecular Mechanism
At the molecular level, 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline exerts its effects through various mechanisms. It binds to DNA, functioning as an intercalating agent, which disrupts DNA replication and transcription . Additionally, it inhibits VEGFR-2 kinase, leading to the suppression of angiogenesis . These molecular interactions contribute to the compound’s anticancer properties by preventing tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline have been studied over time. The compound exhibits stability under specific conditions, such as storage under inert gas at 4°C . Its degradation and long-term effects on cellular function have also been observed. For instance, prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the importance of understanding the temporal dynamics of the compound’s effects.
Dosage Effects in Animal Models
The effects of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as cytotoxicity and organ damage . These dosage-dependent effects highlight the need for careful optimization of the compound’s therapeutic window to maximize its efficacy while minimizing toxicity.
Metabolic Pathways
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that may contribute to its biological activity . Additionally, its effects on metabolic flux and metabolite levels have been documented, further elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, it accumulates in specific compartments, such as the nucleus, where it exerts its effects on DNA . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with DNA and modulate gene expression . These localization dynamics are vital for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-9-13-11-5-14(9)7-4-2-1-3-6(7)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAGSHTVZHFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360558 | |
| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62603-54-7 | |
| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)





![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)


![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)


